Methyl 4-amino-5-methoxypyridine-3-carboxylate
Description
Methyl 4-amino-5-methoxypyridine-3-carboxylate is a pyridine derivative characterized by three functional groups:
- Amino group (-NH₂) at the 4-position,
- Methoxy group (-OCH₃) at the 5-position,
- Methyl ester (-COOCH₃) at the 3-position.
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drugs. Its structure facilitates hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .
Molecular Formula: C₈H₁₀N₂O₃
Molecular Weight: 182.18 g/mol (calculated from substituent masses in ).
Properties
CAS No. |
496837-14-0 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 4-amino-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
FIFNWICVQNMKCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)OC)N |
Origin of Product |
United States |
Biological Activity
Methyl 4-amino-5-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that have been optimized for yield and purity. The structure-activity relationship studies indicate that modifications at specific positions on the pyridine ring can significantly influence biological activity.
Key Synthesis Steps:
- Regioselective Reactions: The compound can be synthesized through nucleophilic substitution reactions, where regioselectivity is crucial for obtaining the desired product. For instance, treatment with sodium methoxide in different solvents yields various derivatives with differing biological activities .
- Functionalization: The introduction of functional groups at the 4 and 5 positions of the pyridine ring enhances the compound's interaction with biological targets, particularly in inhibiting specific enzyme pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines, including prostate and ovarian cancer cells.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 30.1 | Androgen receptor inhibition |
| A2780 (Ovarian) | 19.58 | Induction of apoptosis via caspase activation |
| SW480 (Colorectal) | 36 | Cell cycle arrest in G2/M phase |
The compound exhibits a concentration-dependent inhibition of androgen receptor-mediated transcription, which is critical in prostate cancer progression. The IC50 values indicate promising potency compared to established treatments like MDV3100 .
Neuropharmacological Effects
This compound has also been investigated for its effects on neurotransmitter systems. It acts as an inhibitor of GABA uptake, which suggests potential applications in treating anxiety disorders and epilepsy.
Table 2: Neuropharmacological Activity
| Target | Inhibition (%) | Assay Method |
|---|---|---|
| mGAT1 | >50 | [^3H]GABA uptake assay |
| mGAT2 | >50 | Competitive binding assay |
The compound's ability to inhibit GABA transporters indicates a mechanism that could enhance GABAergic transmission, providing therapeutic benefits in conditions characterized by reduced GABA levels .
Case Study 1: Prostate Cancer Treatment
A study conducted on LNCaP prostate cancer cells demonstrated that this compound significantly reduced PSA levels, indicating a decrease in androgen receptor activity. The compound was administered at varying concentrations, revealing a strong correlation between dosage and therapeutic efficacy .
Case Study 2: Ovarian Cancer Resistance
Research involving A2780cisR cells (cisplatin-resistant ovarian cancer) showed that this compound retained cytotoxic effects even against resistant cell lines, suggesting its potential as an alternative treatment option for resistant cancers .
Comparison with Similar Compounds
Substituent Variations in Pyridine Derivatives
The Catalog of Pyridine Compounds () lists several analogs with modifications to the substituents on the pyridine ring. Key examples include:
Hydrogen Bonding and Crystallography
The target compound’s amino and ester groups enable robust hydrogen-bonding networks, as observed in similar pyridine derivatives. For example, 3-Amino-5-methoxyisonicotinonitrile () forms dimeric structures via N–H···N interactions, a pattern likely replicated in Methyl 4-amino-5-methoxypyridine-3-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
